2-Methyl-6-(4-methylphenyl)-3-(4-fluorophenylamino)-pyridine
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Overview
Description
2-Methyl-6-(4-methylphenyl)-3-(4-fluorophenylamino)-pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with methyl, methylphenyl, and fluorophenylamino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)-3-(4-fluorophenylamino)-pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: The introduction of the methyl, methylphenyl, and fluorophenylamino groups is achieved through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct positioning of the substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylphenyl)-3-(4-fluorophenylamino)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-Methyl-6-(4-methylphenyl)-3-(4-fluorophenylamino)-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-6-(4-methylphenyl)-3-(4-fluorophenylamino)-pyridine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine
- 2-Methyl-6-(4-methylphenyl)-3-(4-bromophenylamino)-pyridine
- 2-Methyl-6-(4-methylphenyl)-3-(4-iodophenylamino)-pyridine
Uniqueness
2-Methyl-6-(4-methylphenyl)-3-(4-fluorophenylamino)-pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, alter its electronic properties, and affect its interactions with biological targets, making it distinct from its halogenated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-6-(4-methylphenyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2/c1-13-3-5-15(6-4-13)19-12-11-18(14(2)21-19)22-17-9-7-16(20)8-10-17/h3-12,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJYFLPCPZKFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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